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molecular formula C13H8N2O3 B8654113 2-(2-Nitrophenyl)Benzoxazole CAS No. 840-37-9

2-(2-Nitrophenyl)Benzoxazole

Cat. No. B8654113
M. Wt: 240.21 g/mol
InChI Key: NBPVEFIYQAYAJW-UHFFFAOYSA-N
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Patent
US08216800B2

Procedure details

A mixture of 8 g (0.033 mol) of 2-(2′-nitrophenyl)benzoxazole and 37.58 g (0.167 mol) of SnCl2.2H2O in 200 ml of ethanol was heated at 70° C. until the reaction was completely finished.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
37.58 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1)([O-])=O.O.O.Cl[Sn]Cl>C(O)C>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C=1OC2=C(N1)C=CC=C2
Name
Quantity
37.58 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC=C1)C=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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